molecular formula C8H17OP B14600553 1-(Methoxymethyl)-3,4-dimethylphospholane CAS No. 61213-89-6

1-(Methoxymethyl)-3,4-dimethylphospholane

Cat. No.: B14600553
CAS No.: 61213-89-6
M. Wt: 160.19 g/mol
InChI Key: AYOPUYKGAVDXNB-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by a phospholane ring substituted with methoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethylphospholane typically involves the reaction of appropriate phospholane precursors with methoxymethylating agents. One common method includes the reaction of 3,4-dimethylphospholane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phospholane oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phospholane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phospholane oxides.

    Reduction: Reduced phospholane derivatives.

    Substitution: Substituted phospholane compounds with various functional groups.

Scientific Research Applications

1-(Methoxymethyl)-3,4-dimethylphospholane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds and ligands for catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3,4-dimethylphospholane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phospholane ring may interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

    1-(Methoxymethyl)pyrrole: Similar methoxymethyl group but different heterocyclic ring.

    (Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group and a phosphonium ion.

    1-Methoxymethyl-1,1,1-trimethyl ammonium: Another methoxymethyl-containing compound with different cationic structure.

Uniqueness: 1-(Methoxymethyl)-3,4-dimethylphospholane is unique due to its specific phospholane ring structure combined with methoxymethyl and dimethyl substitutions. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other methoxymethyl-containing compounds.

Properties

CAS No.

61213-89-6

Molecular Formula

C8H17OP

Molecular Weight

160.19 g/mol

IUPAC Name

1-(methoxymethyl)-3,4-dimethylphospholane

InChI

InChI=1S/C8H17OP/c1-7-4-10(6-9-3)5-8(7)2/h7-8H,4-6H2,1-3H3

InChI Key

AYOPUYKGAVDXNB-UHFFFAOYSA-N

Canonical SMILES

CC1CP(CC1C)COC

Origin of Product

United States

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